5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, indicating that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the 5-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other molecules using reagents like carbodiimides or coupling agents in peptide synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylic acid derivative, while oxidation might lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be employed in the study of enzyme inhibitors or as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- Thiazole-4-carboxylic acid
- 1,3-thiazole-4-carboxylic acid hydrobromide
Uniqueness
5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to similar compounds. The cyclopropyl group also adds to its distinct chemical properties, potentially enhancing its stability and interaction with biological targets .
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-5-4(7(10)11)9-6(12-5)3-1-2-3/h3H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFOZXJVSRQCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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